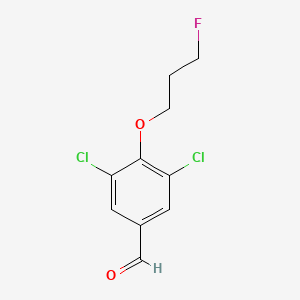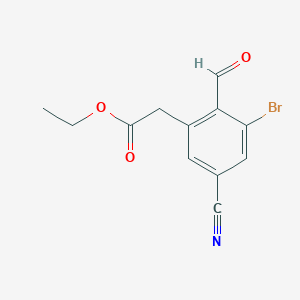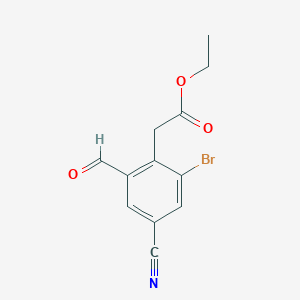
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
説明
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde (DFPB) is a chemical compound used in a variety of scientific research applications. It is a useful reagent for organic synthesis, as well as a valuable tool for laboratory experiments. DFPB is a valuable compound due to its unique properties and wide range of applications.
科学的研究の応用
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been a focus of environmental chemistry research due to their effectiveness in degrading recalcitrant compounds in water. A review on the degradation pathways, by-products, and biotoxicity of acetaminophen (ACT) through AOPs highlights the critical role of various intermediates and by-products in assessing environmental impact and treatment efficacy. This research lays the groundwork for understanding how similar compounds, including 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde, could be involved in or affected by such processes, given their potential as environmental contaminants or intermediates in degradation pathways (Qutob et al., 2022).
Polymerization and Material Science
The polymerization of aldehydes, including substituted aldehydes, is of significant interest in material science. A review on the polymerization of higher aldehydes explores the mechanisms, thermodynamics, and potential applications of polymers derived from such compounds. This research is relevant to understanding the utility of 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde in synthesizing novel polymers with specific properties for industrial and technological applications (Kubisa et al., 1980).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) and their applications in supramolecular chemistry suggests the potential for 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde to serve as a building block in designing novel supramolecular structures. The review discusses the self-assembly, biocompatibility, and potential commercial applications of BTAs, highlighting the broad utility of structurally similar compounds in nanotechnology and biomedical engineering (Cantekin et al., 2012).
Oxidoreductive Enzyme Applications
The enzymatic degradation of organic pollutants using redox mediators is an area of growing interest in environmental biotechnology. A comprehensive review on the use of oxidoreductive enzymes in treating various organic compounds highlights the effectiveness of such approaches in degrading recalcitrant pollutants. This context may provide insights into how compounds like 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde could be targeted or utilized in enzymatic degradation processes to address environmental contamination issues (Husain & Husain, 2007).
特性
IUPAC Name |
3,5-dichloro-4-(3-fluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMARRWQYSWIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCF)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















